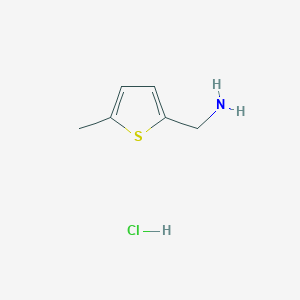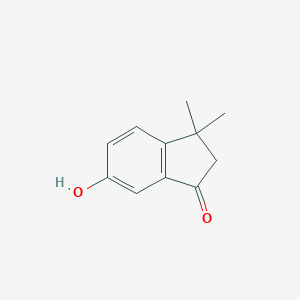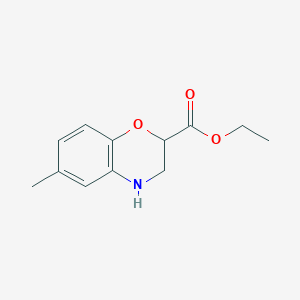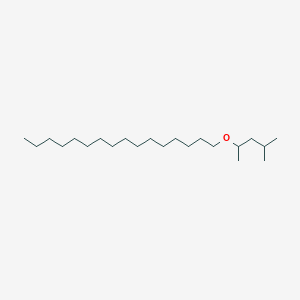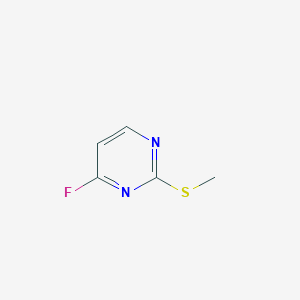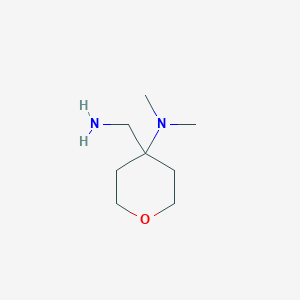
1-(Phenylsulfonyl)pyrrole-2-boronic acid
Descripción general
Descripción
1-(Phenylsulfonyl)pyrrole-2-boronic acid is a heterocyclic building block . The 1-(Phenylsulfonyl) group serves as an N-blocking and directing group in various organic syntheses .
Synthesis Analysis
1-(Phenylsulfonyl)pyrrole may be used in the synthesis of 1-(Phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(Phenylsulfonyl)-pyrrole . This compound may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis
The empirical formula of 1-(Phenylsulfonyl)pyrrole is C10H9NO2S, with a molecular weight of 207.25 . The SMILES string representation is O=S(=O)(c1ccccc1)n2cccc2 .Chemical Reactions Analysis
1-(Phenylsulfonyl)pyrrole can be used in various organic syntheses . It can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It can also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Physical And Chemical Properties Analysis
1-(Phenylsulfonyl)pyrrole is a solid with a melting point of 88-91 °C (lit.) . It has a molecular weight of 207.25 . The InChI key is PPPXRIUHKCOOMU-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis of 2-Aryl-1-(Phenylsulfonyl)Pyrroles : 1-(Phenylsulfonyl)pyrrole-2-boronic acid is used in the synthesis of 2-aryl-1-(phenylsulfonyl)pyrroles through a process involving the directed lithiation of 1-(phenylsulfonyl)pyrrole, followed by coupling with aryl bromides and iodides under Suzuki conditions (Grieb & Ketcha, 1995).
Efficient Sulfonation of Pyrroles : This compound facilitates the synthesis of various sulfonamide derivatives through a clean and operationally simple protocol. The process involves the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile (Janosik et al., 2006).
Investigation of Lifetimes of Pyrrole Species : The electrochemical oxidation of 1-(phenylsulfonyl)pyrrole has been studied, providing insights into the lifetimes and electron transfer rate constants of the radical-cations resulting from oxidation (Narula & Noftle, 1999).
Synthesis of Vinyl Polymers Bearing Pyrrole Ring : Homopolymerization of vinyl monomers synthesized from 1-(phenylsulfonyl)pyrrole results in cross-linked insoluble polymers. These polymers are soluble in common solvents when copolymerized with 1-vinyl-2-pyrrolidone (Kamogawa et al., 1991).
Diels-Alder Reactions of Vinylpyrroles : 1-(Phenylsulfonyl)pyrrole derivatives are used as heterodienes in [4 + 2] cycloaddition reactions to afford tetrahydroindole derivatives. This application is significant for creating structurally complex and biologically relevant molecules (Xiao & Ketcha, 1995).
Palladium-Catalyzed Decarboxylative Suzuki and Heck Couplings : This compound plays a role in the synthesis of various aryl and alkenyl derivatives, showcasing its versatility in organic synthesis (Suresh et al., 2013).
Safety and Hazards
The safety information for 1-(Phenylsulfonyl)pyrrole includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Propiedades
IUPAC Name |
[1-(benzenesulfonyl)pyrrol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZZJEOSBKZERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1S(=O)(=O)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434226 | |
| Record name | 1-(PHENYLSULFONYL)PYRROLE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)pyrrole-2-boronic acid | |
CAS RN |
165071-70-5 | |
| Record name | 1-(PHENYLSULFONYL)PYRROLE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



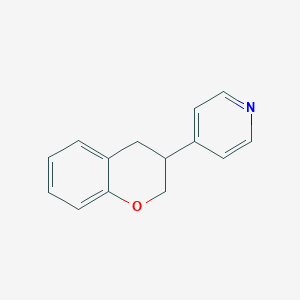
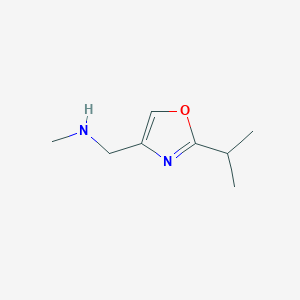
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)
![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)
